Enzyme Inhibition Selectivity: SIRT2 Deacetylase vs. Amine Oxidases
N1-Benzylbenzene-1,2-diamine demonstrates a clear selectivity profile between different enzyme classes. It inhibits the human SIRT2 deacetylase with a Ki of 5.3 µM (5,300 nM) [1]. In stark contrast, its inhibition of porcine kidney diamine oxidase is negligible, with an IC50 of 1,000,000 nM (1 mM) [2]. This >188-fold difference in potency demonstrates that the compound's benzyl substituent confers target-specific inhibition, a key differentiator from unsubstituted o-phenylenediamine which is a potent (IC50 = 3.5 nM) inhibitor of the serine protease Factor Xa [3].
| Evidence Dimension | Enzyme Inhibition Potency (SIRT2 vs. Diamine Oxidase) |
|---|---|
| Target Compound Data | SIRT2 Ki = 5.3 µM; Diamine Oxidase IC50 = 1,000 µM |
| Comparator Or Baseline | o-Phenylenediamine (OPD): Factor Xa IC50 = 0.0035 µM (3.5 nM) |
| Quantified Difference | Selectivity ratio for target compound: >188-fold (SIRT2 over Diamine Oxidase); OPD exhibits a different target profile entirely. |
| Conditions | In vitro enzyme assays. SIRT2: Fluorescent peptide substrate. Diamine Oxidase: Putrescine binding assay. Factor Xa: Standard protease assay. |
Why This Matters
This data indicates that N1-Benzylbenzene-1,2-diamine is a viable starting point for SIRT2-focused chemical biology or drug discovery programs, whereas OPD is not, preventing selection of the wrong chemical tool for the intended biological target.
- [1] BindingDB. (n.d.). Entry BDBM50193046. CHEMBL3969626. Ki data for human SIRT2. View Source
- [2] BindingDB. (n.d.). Entry BDBM50370602. CHEMBL538353. IC50 data for diamine oxidase. View Source
- [3] Probes & Drugs. (2025). o-Phenylenediamine (PD011925). Retrieved from probes-drugs.org. View Source
